Molecular Weight Advantage: Lower MW Favors Ligand-Efficiency-Dependent Target Engagement
The target compound (MW 269.30 g/mol) is 22.7% lighter than the 5-bromo analog (MW 348.2 g/mol) and 20.2% lighter than the 6-trifluoromethyl analog (MW 337.30 g/mol) . In fragment-based and lead-like screening paradigms, lower MW directly improves ligand efficiency indices (e.g., LE = -ΔG / heavy atom count), and a MW below 300 Da is a widely accepted threshold for favorable oral bioavailability in drug discovery settings [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 269.30 g/mol |
| Comparator Or Baseline | 5-Bromo analog: 348.2 g/mol; 6-Trifluoromethyl analog: 337.30 g/mol |
| Quantified Difference | Target is 78.9 g/mol lighter than bromo analog; 68.0 g/mol lighter than CF3 analog |
| Conditions | Experimental MW from vendor technical datasheets (EvitaChem) |
Why This Matters
Lower MW increases the probability of achieving high oral bioavailability and reduces the risk of non-specific binding, making this compound a more attractive starting point for hit-to-lead optimization.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
